Isobutyl 2-butenoate

Catalog No.
S1935454
CAS No.
73545-15-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-butenoate

CAS Number

73545-15-0

Product Name

Isobutyl 2-butenoate

IUPAC Name

2-methylpropyl (E)-but-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

XDOWKOALJBOBBL-SNAWJCMRSA-N

SMILES

CC=CC(=O)OCC(C)C

Solubility

Slightly soluble in water; soluble in propylene glycol, most fixed oils
soluble (in ethanol)

Canonical SMILES

CC=CC(=O)OCC(C)C

Isomeric SMILES

C/C=C/C(=O)OCC(C)C

Safety Evaluation

Due to its potential presence in food products, Isobutyl 2-butenoate has undergone safety evaluations by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for Isobutyl 2-butenoate, indicating it is safe for consumption at specified levels [].

Other Potential Research Areas

Future Research Considerations

Given the limited research on Isobutyl 2-butenoate's scientific applications, further investigations could explore areas such as:

  • Synthetic applications: The reactive ester group might be useful in organic synthesis for creating specific chemical structures.
  • Biological activity: Studies could investigate potential interactions with biological systems or specific enzymes.

Isobutyl 2-butenoate, with the chemical formula C₈H₁₄O₂ and CAS number 589-66-2, is an ester compound characterized by its fruity odor and green flavor profile. It belongs to the class of compounds known as butenoates and is primarily utilized in the flavor and fragrance industry. The compound features a butenoate structure derived from 2-butenoic acid and isobutanol, making it a valuable ingredient in various applications, particularly in food and cosmetic products .

  • Esterification: It can be formed through the reaction of 2-butenoic acid with isobutanol, releasing water.
  • Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl 2-butenoate can revert to its parent alcohol and acid.
  • Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.
  • Addition Reactions: The double bond in the butenoate structure allows for electrophilic additions, which can lead to various derivatives useful in synthetic chemistry .

Research indicates that isobutyl 2-butenoate exhibits potential biological activities. It has been noted for its efficacy in dermatological applications, particularly in treating skin conditions due to its anti-inflammatory properties. Additionally, studies suggest it may possess antimicrobial activity, although further research is needed to fully elucidate these effects .

Isobutyl 2-butenoate can be synthesized through several methods:

  • Direct Esterification:
    • Reacting 2-butenoic acid with isobutanol in the presence of an acid catalyst.
  • Microbial Fermentation:
    • Utilizing microorganisms to convert methanol and short-chain carboxylates into isobutyl 2-butenoate. This method is gaining traction due to its sustainability.
  • Chemical Synthesis:
    • Employing various synthetic routes involving other organic compounds that lead to the formation of isobutyl 2-butenoate as a product.

These methods allow for the production of this compound on both small and industrial scales .

Isobutyl 2-butenoate finds applications across various industries:

  • Flavoring Agent: Used extensively in food products for its fruity flavor.
  • Fragrance Component: Incorporated into perfumes and cosmetics due to its pleasant scent.
  • Pharmaceuticals: Investigated for potential therapeutic uses, particularly in dermatology.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds .

Studies on the interactions of isobutyl 2-butenoate indicate minimal toxicity at standard usage levels. It has been assessed for skin sensitization and phototoxicity, showing no significant adverse effects under current regulatory guidelines. The compound's risk quotients suggest it does not pose a significant environmental threat when used within established safety parameters .

Isobutyl 2-butenoate shares structural similarities with several other compounds within the ester family. Below are some comparable compounds:

Compound NameCAS NumberUnique Features
Ethyl 2-butenoate25034-44-4Commonly used as a flavoring agent; less fruity.
Butyl acrylate141-32-2Used in polymer production; more reactive.
Methyl methacrylate80-62-6Important in plastics; higher reactivity.

Uniqueness of Isobutyl 2-butenoate

Isobutyl 2-butenoate stands out due to its specific fruity aroma and flavor profile, making it particularly desirable in food and fragrance applications. Its lower reactivity compared to similar esters allows it to be used safely in consumer products without significant risk of adverse reactions .

Physical Description

Colourless liquid; powerful fruity aroma

XLogP3

2.3

Density

0.880-0.900

UNII

6H6IW50K3Z

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (98.26%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

589-66-2
73545-15-0

Wikipedia

Isobutyl 2-butenoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Butenoic acid, 2-methylpropyl ester: ACTIVE
2-Butenoic acid, 2-methylpropyl ester, (2E)-: INACTIVE

Dates

Modify: 2023-08-16

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